Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a bifunctional thiazole derivative characterized by two thiazole rings connected via a carbonylamino (-CONH-) linkage. The core structure includes:
- Primary thiazole ring: Substituted with a methyl group at position 4 and an ethyl carboxylate group at position 3.
- Secondary thiazole ring: Substituted with ethyl and methyl groups at positions 4 and 2, respectively.
Its molecular formula is C₁₄H₁₇N₃O₃S₂, with a molecular weight of 339.43 g/mol . The ethyl carboxylate group enhances solubility in organic solvents, while the thiazole rings contribute to π-π stacking interactions, which are critical for biological target binding.
Properties
Molecular Formula |
C14H17N3O3S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 2-[(4-ethyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O3S2/c1-5-9-11(21-8(4)16-9)12(18)17-14-15-7(3)10(22-14)13(19)20-6-2/h5-6H2,1-4H3,(H,15,17,18) |
InChI Key |
FLPRPMBIPPPMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate to form an intermediate ester. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-amine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and proteins are involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, their substituents, and functional distinctions:
Electron-Withdrawing vs. Electron-Donating Groups
Hydrogen Bonding Capacity
- Chlorophenoxy and hydroxyl groups (e.g., ) enable hydrogen bonding with targets like kinases or receptors, as seen in hypoglycemic activity of BAC .
- Benzoxazole-thioether (Compound W, ) engages in hydrophobic and π-stacking interactions, critical for inhibiting IRES-dependent translation in cancer cells.
Biological Activity
Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a complex structure characterized by two thiazole rings and various functional groups. Its molecular formula is with a molecular weight of approximately 300.4 g/mol. The presence of thiazole moieties is significant as they are often linked to various therapeutic properties, including antimicrobial and anticancer activities.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Rings | Two thiazole rings contributing to reactivity |
| Ethyl Ester Group | Enhances solubility and bioavailability |
| Carbonyl Amine Linkage | Potential for enzyme interaction |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). Studies suggest that it may act as a multi-targeting kinase inhibitor, affecting pathways associated with cancer cell proliferation and survival .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, potentially modulating their activity. For example, thiazole derivatives have been shown to suppress kinases such as EGFR and VEGFR, which are crucial in cancer progression .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methylthiazole.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methylthiazolecarboxamide | Lacks indole moiety | Simpler structure; less diverse reactivity |
| Ethyl 4-(trifluoromethyl)-2-(thiazol-5-yloxy)-carboxylic acid | Contains trifluoromethyl group | Enhanced lipophilicity; potential for different pharmacokinetics |
| Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methylthiazole | Similar thiazole framework | Variation in side chain length affects biological activity |
The diversity in structural features contributes to differing biological activities among these compounds.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methylthiazole demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like streptomycin .
Study on Anticancer Properties
Another notable study assessed the anticancer properties of this compound against MCF-7 cells. The results indicated that it induced apoptosis through the activation of caspases and inhibition of cell cycle progression. Molecular docking studies further supported its potential as a multi-target kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
